6-Fluoro-8-methylquinolin-4-ol

Catalog No.
S12572537
CAS No.
M.F
C10H8FNO
M. Wt
177.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-8-methylquinolin-4-ol

Product Name

6-Fluoro-8-methylquinolin-4-ol

IUPAC Name

6-fluoro-8-methyl-1H-quinolin-4-one

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

APTLHGMXAYJXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)F

6-Fluoro-8-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. It features a fluorine atom at the 6th position and a methyl group at the 8th position of the quinoline backbone, with a hydroxyl group at the 4th position. The molecular formula is C10H8FNC_{10}H_{8}FN and it has a molecular weight of approximately 161.176 g/mol. This compound is known for its diverse biological activities and potential applications in medicinal chemistry, particularly in developing antimicrobial agents .

Typical of quinoline derivatives:

  • Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to yield other derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura or Heck reactions to form more complex molecules.

6-Fluoro-8-methylquinolin-4-ol exhibits significant biological activities, primarily attributed to its ability to inhibit various enzymes. Its mechanism of action often involves:

  • Antimicrobial Activity: It has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Antineoplastic Properties: The compound has potential applications in cancer treatment due to its antiproliferative effects on certain cancer cell lines.
  • Antiviral Activities: Some studies indicate that quinoline derivatives can also exhibit antiviral properties by interfering with viral replication processes .

The synthesis of 6-fluoro-8-methylquinolin-4-ol typically involves multi-step processes starting from simpler precursors. Common methods include:

  • Palladium-Catalyzed C-H Fluorination: This method uses silver fluoride as a fluorine source alongside a palladium catalyst to introduce the fluorine atom into the quinoline structure.
  • Alkylation Reactions: Methylation can be achieved through alkylation of the quinoline derivative using methyl iodide or similar reagents.
  • Oxidative Methods: Various oxidative conditions can be employed to modify the hydroxyl group or introduce additional functional groups .

6-Fluoro-8-methylquinolin-4-ol has several notable applications:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various antibiotics and antimalarial agents.
  • Research in Medicinal Chemistry: The compound is used in studies aimed at understanding enzyme inhibition mechanisms and developing new therapeutic agents.
  • Agricultural Chemistry: Its derivatives may find use in developing agrochemicals due to their biological activity against pathogens .

Studies on the interactions of 6-fluoro-8-methylquinolin-4-ol with biological targets reveal its potential as an enzyme inhibitor. The compound's interactions typically involve:

  • Binding Affinity Studies: Research indicates that it binds effectively to target enzymes, disrupting their normal function.
  • Cellular Mechanism Investigations: Investigations into its effects on cellular pathways demonstrate that it alters gene expression and cellular metabolism, contributing to its biological effects .

Several compounds share structural similarities with 6-fluoro-8-methylquinolin-4-ol, including:

Compound NameKey Features
4-Bromo-6-fluoroquinolineContains bromine; known for enhanced biological activity due to dual halogenation.
6-FluoroquinolineLacks methyl substitution; simpler structure but retains antimicrobial properties.
4-Bromo-8-methylquinolineSimilar methyl substitution; presence of bromine enhances reactivity compared to 6-fluoro variant.
6-Fluoro-4-hydroxyquinolineHydroxyl group at a different position; used in similar applications but with distinct reactivity patterns.

Uniqueness

The uniqueness of 6-fluoro-8-methylquinolin-4-ol lies in its specific arrangement of functional groups, which enhances its biological activity compared to other derivatives. The combination of fluorine and hydroxyl groups contributes to its stability and efficacy as a potential therapeutic agent.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.058992041 g/mol

Monoisotopic Mass

177.058992041 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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